

4-Methylumbelliferyl- α -D-galactopyranoside: A Comprehensive Technical Guide for α -Galactosidase Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl-alpha-D-galactopyranoside

Cat. No.: B014246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal) as a fluorogenic substrate for the enzyme α -galactosidase. This document details the substrate's properties, provides a robust experimental protocol for its use in enzyme activity assays, and contextualizes its application within the broader scope of glycosphingolipid metabolism and its dysregulation in Fabry disease.

Introduction to 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal)

4-Methylumbelliferyl- α -D-galactopyranoside is a widely utilized fluorogenic substrate for detecting α -galactosidase activity. The enzymatic cleavage of the α -galactosyl moiety from MUGal by α -galactosidase releases the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU is directly proportional to the α -galactosidase activity, providing a sensitive and quantitative method for its measurement. This assay is particularly crucial in the diagnosis and research of Fabry disease, a lysosomal storage disorder characterized by a deficiency in α -galactosidase A activity.

Quantitative Data

The following tables summarize the key quantitative data for MUGal and its enzymatic reaction with human α -galactosidase A.

Table 1: Physicochemical and Spectroscopic Properties of 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal) and its Hydrolysis Product (4-Methylumbelliferone)

Property	Value	Reference
<hr/>		
MUGal		
Molecular Formula	$C_{16}H_{18}O_8$	[1]
Molecular Weight	338.3 g/mol	[1]
CAS Number	38597-12-5	[1]
Purity	$\geq 98\%$	[1]
Solubility	DMF: 5 mg/mL, DMSO: 1 mg/mL	[1]
Storage Temperature	-20°C	[1]
<hr/>		
4-Methylumbelliferone (4-MU)		
Excitation Maximum (pH dependent)	330 nm (at pH 4.6), 370 nm (at pH 7.4), 385 nm (at pH 10.4)	[1]
Emission Maximum	445-454 nm	[1]
<hr/>		

Table 2: Kinetic Parameters of Human α -Galactosidase A with a Fluorogenic Substrate

Parameter	Value	Reference
Michaelis-Menten Constant (K _m)	8.3 ± 0.5 mM	[2]
Maximum Velocity (V _{max})	Refer to kcat	[2]
Turnover Number (kcat)	63.5 ± 0.1 s ⁻¹	[2]
Optimal Reaction Conditions		
Optimal pH	4.5 - 6.0	

Experimental Protocol: Fluorometric Assay of α -Galactosidase Activity

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening and analysis.

3.1. Materials and Reagents

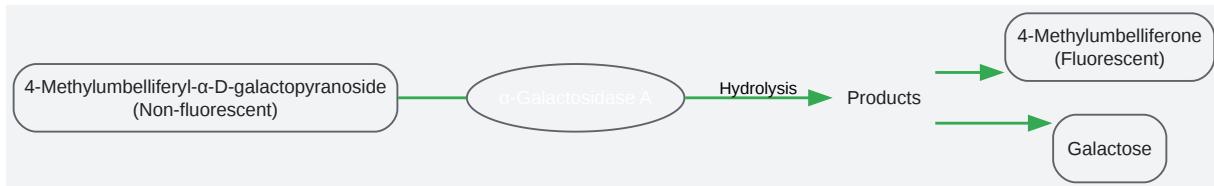
- 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal)
- α -Galactosidase A (human recombinant or purified from a relevant source)
- Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.6
- Stop Solution: 0.2 M Glycine-NaOH, pH 10.4
- 96-well black, flat-bottom microplates
- Microplate reader with fluorescence detection capabilities (Excitation: ~360-385 nm, Emission: ~445-454 nm)
- Incubator set to 37°C
- Multichannel pipettes and sterile tips

3.2. Solution Preparation

- MUGal Stock Solution (10 mM): Dissolve 3.38 mg of MUGal in 1 mL of Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.
- Working Substrate Solution (1 mM): Dilute the 10 mM MUGal stock solution 1:10 in Assay Buffer. Prepare this solution fresh before each experiment.
- Enzyme Solutions: Prepare serial dilutions of the α -galactosidase enzyme in cold Assay Buffer to determine the optimal concentration that yields a linear reaction rate over the desired time course.
- 4-Methylumbellifluorone (4-MU) Standard Curve: Prepare a series of dilutions of 4-MU (the fluorescent product) in Assay Buffer with Stop Solution (1:1 ratio) to generate a standard curve for quantifying the amount of product formed in the enzymatic reaction. A typical concentration range is 0-50 μ M.

3.3. Assay Procedure

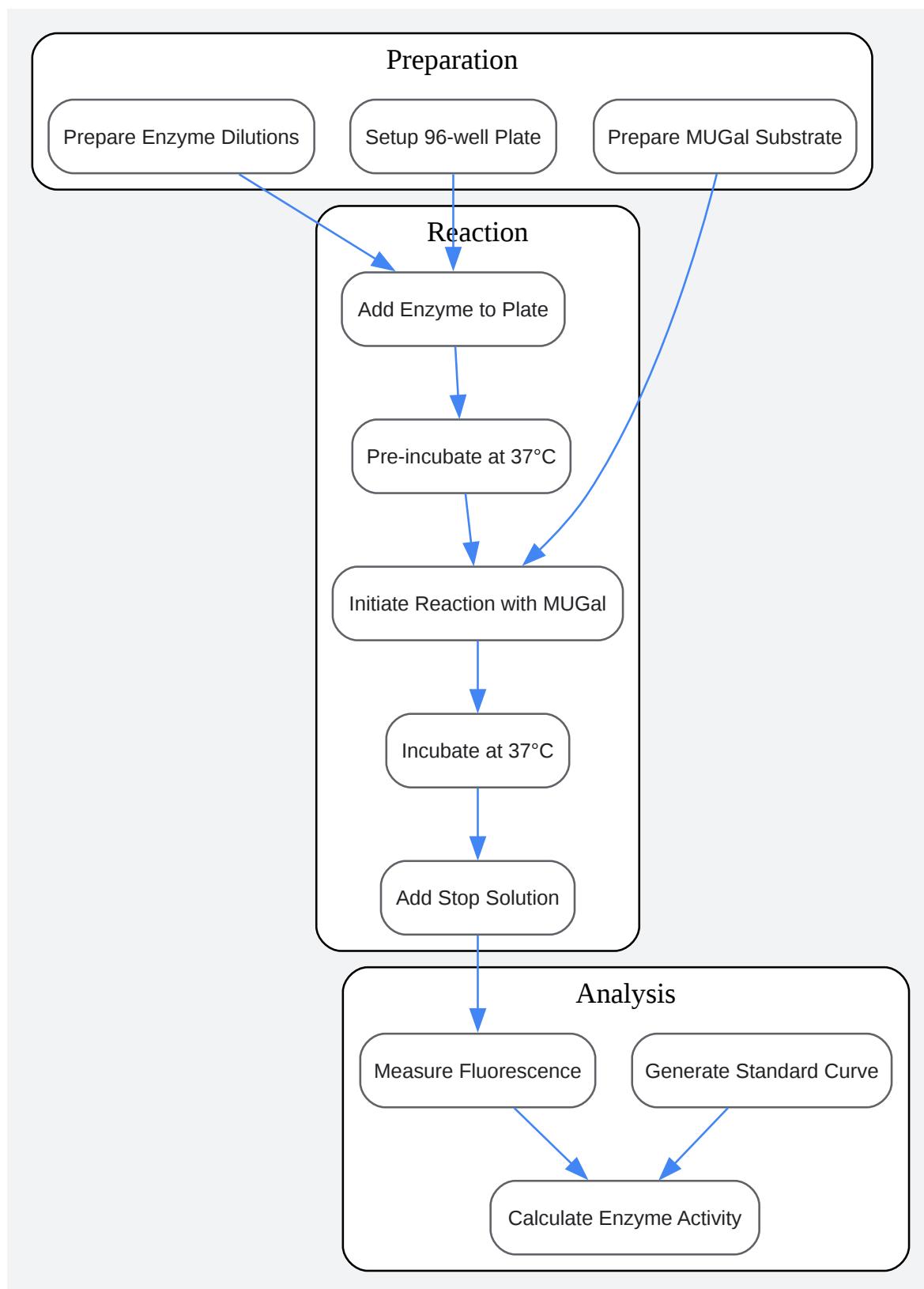
- Plate Setup: Add 20 μ L of each enzyme dilution to the wells of the 96-well plate. For negative controls, add 20 μ L of Assay Buffer without the enzyme.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the enzyme solutions to the reaction temperature.
- Initiate Reaction: Add 20 μ L of the 1 mM Working Substrate Solution to each well to start the enzymatic reaction. The total reaction volume will be 40 μ L.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.
- Stop Reaction: Add 200 μ L of Stop Solution to each well to terminate the reaction and maximize the fluorescence of the 4-MU product.
- Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.


3.4. Data Analysis

- Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve. Determine the linear equation of the curve ($y = mx + c$).
- Calculate Product Concentration: Use the standard curve equation to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.
- Determine Enzyme Activity: Calculate the α -galactosidase activity using the following formula:

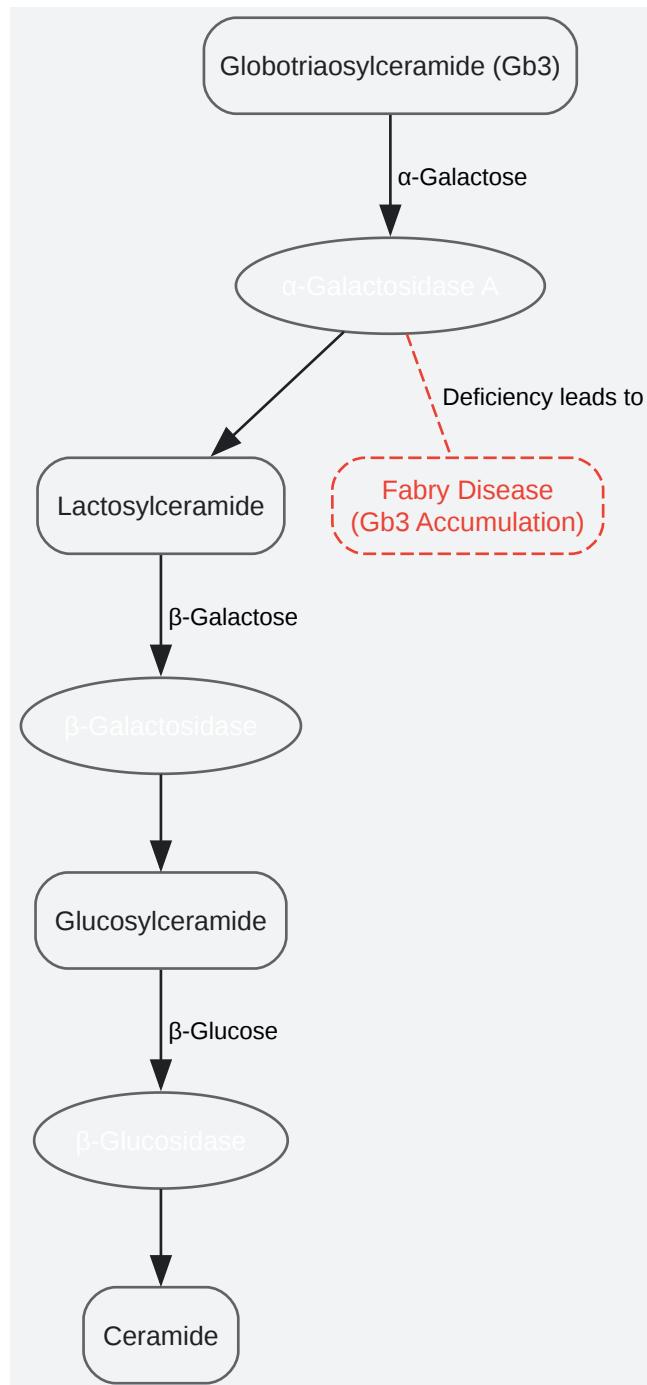
Activity (nmol/min/mg) = ([Product] (μ M) * Total Volume (L)) / (Incubation Time (min) * Enzyme Amount (mg)) * 1000

Visualizations


4.1. Enzymatic Reaction of MUGal

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of MUGal by α -galactosidase.


4.2. Experimental Workflow for α -Galactosidase Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the fluorometric α -galactosidase assay.

4.3. Glycosphingolipid Catabolism and Fabry Disease

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Catalytic Mechanism of Human α -Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methylumbelliferyl- α -D-galactopyranoside: A Comprehensive Technical Guide for α -Galactosidase Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014246#4-methylumbelliferyl-alpha-d-galactopyranoside-substrate-for-alpha-galactosidase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com